molecular formula C13H25NO3 B2735448 Carbamic acid,(cis-4-methoxycyclohexyl)methyl-,1,1-dimethylethyl ester CAS No. 561307-55-9

Carbamic acid,(cis-4-methoxycyclohexyl)methyl-,1,1-dimethylethyl ester

Cat. No.: B2735448
CAS No.: 561307-55-9
M. Wt: 243.347
InChI Key: KLXWSOBHDFNOBQ-PHIMTYICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, (cis-4-methoxycyclohexyl)methyl-,1,1-dimethylethyl ester is a chemical compound with a complex structure that includes a methoxycyclohexyl group and a carbamic acid moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, (cis-4-methoxycyclohexyl)methyl-,1,1-dimethylethyl ester typically involves several steps, including catalytic hydrogenation, oxidative reactions, substitution reactions, and hydrolysis. The oxidative reaction is often carried out in a microreactor using Jones reagent as the oxidant, while barium hydroxide octahydrate is used as the alkaline material in the hydrolysis step. This method is efficient, with a high yield and minimal waste production.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Jones reagent is commonly used for the oxidation of this compound.

  • Reduction: Catalytic hydrogenation is employed for reduction reactions.

  • Substitution: Various substitution reactions can be performed using different reagents depending on the desired product.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be used in further chemical synthesis or as intermediates in other processes.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating new chemical entities.

Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural complexity allows for the exploration of biological processes at a molecular level.

Medicine: In the medical field, derivatives of this compound could be investigated for their potential therapeutic properties. Research may focus on its use in drug development and as a precursor for pharmaceuticals.

Industry: In industry, this compound can be used in the production of various chemicals and materials. Its versatility makes it suitable for a range of applications, from manufacturing to research and development.

Mechanism of Action

The mechanism by which carbamic acid, (cis-4-methoxycyclohexyl)methyl-,1,1-dimethylethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to a cascade of biological effects.

Comparison with Similar Compounds

  • Carbamic acid, (trans-4-methoxycyclohexyl)methyl-,1,1-dimethylethyl ester

  • Carbamic acid, (3-methoxycyclohexyl)methyl-,1,1-dimethylethyl ester

  • Carbamic acid, (2-methoxycyclohexyl)methyl-,1,1-dimethylethyl ester

Uniqueness: The cis-4-methoxycyclohexyl configuration of this compound distinguishes it from its trans- and other positional isomers. This structural difference can lead to variations in reactivity and biological activity, making it unique among similar compounds.

Properties

IUPAC Name

tert-butyl N-[(4-methoxycyclohexyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-13(2,3)17-12(15)14-9-10-5-7-11(16-4)8-6-10/h10-11H,5-9H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXWSOBHDFNOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.